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Compound of Interest

Compound Name:
ethyl 2-(2-acetyl-4-

methylphenoxy)acetate

CAS No.: 58335-85-6

Cat. No.: B1313858

Get Quote

Executive Summary
Ethyl 2-(2-acetyl-4-methylphenoxy)acetate (CAS: 58335-85-6) is a critical synthetic

intermediate, primarily utilized in the synthesis of benzofuran derivatives and bioactive

heterocycles. Its structural integrity hinges on the dual-carbonyl system: an aromatic ketone

and an aliphatic ester.

This guide provides a definitive spectroscopic comparison between this product and its

metabolic/synthetic precursors (specifically 2-hydroxy-5-methylacetophenone). For

researchers, the Fourier Transform Infrared (FTIR) spectrum serves as the primary "fingerprint"

validation tool, confirming the successful alkylation of the phenolic hydroxyl group.

Key Diagnostic Indicator: The simultaneous appearance of a high-frequency ester band (~1750

cm⁻¹) and the blue-shift of the ketone band (from ~1640 cm⁻¹ to ~1670 cm⁻¹) due to the loss of

intramolecular hydrogen bonding.
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To interpret the FTIR spectrum accurately, one must deconstruct the molecule into its vibrating

functional domains.

The Dual-Carbonyl System
The Aliphatic Ester (-CH₂-COOEt):

Environment: The ester carbonyl is separated from the aromatic ring by an ether linkage (-

O-CH₂-).

Electronic Effect: The α-phenoxy oxygen is electron-withdrawing by induction ($ -I $

effect), which typically stiffens the $ C=O $ bond, shifting the absorption to a higher

frequency compared to simple alkyl acetates.

Predicted Range: 1735 – 1760 cm⁻¹.

The Aromatic Ketone (Ar-C(=O)CH₃):

Environment: An acetyl group ortho to the phenoxy ether.

Electronic Effect: The ortho-alkoxy group donates electrons via resonance ($ +M $ effect),

which weakens the carbonyl bond (lowering frequency). However, unlike the precursor

phenol, there is no intramolecular hydrogen bond to drastically lower the frequency.

Predicted Range: 1665 – 1680 cm⁻¹.

Graphviz Visualization: Structural Transformation &
Spectral Shift
The following diagram illustrates the mechanistic shift in vibrational frequency during the

synthesis from the precursor.
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Precursor:
2-Hydroxy-5-methylacetophenone

Alkylation
(Ethyl bromoacetate + K2CO3)

Intramolecular H-Bond
(Strong Red Shift)

Causes C=O at ~1640 cm⁻¹

Product:
Ethyl 2-(2-acetyl-4-methylphenoxy)acetate

Sterically Hindered Ketone
(Blue Shift)Restores C=O to ~1675 cm⁻¹

New Ester Band
(~1750 cm⁻¹)

Distinctive Feature

Click to download full resolution via product page

Figure 1: Mechanistic workflow showing the loss of H-bonding and appearance of the ester

functionality.

Comparative Spectral Data
The following table contrasts the target molecule with its direct precursor. This comparison is

essential for monitoring reaction completion.
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Feature

Precursor (2-
Hydroxy-5-
methylacetopheno
ne)

Target Product (Ethyl

2-(2-acetyl-4-

methylphenoxy)acet

ate)

Mechanistic

Explanation

Ester C=O Absent
1750 – 1760 cm⁻¹

(Strong)

Formation of the ethyl

acetate side chain.

The high frequency is

due to the inductive

effect of the adjacent

ether oxygen.

Ketone C=O
1640 – 1650 cm⁻¹

(Broad/Strong)

1670 – 1680 cm⁻¹

(Strong)

Critical Shift: In the

precursor, the C=O is

H-bonded to the OH,

lowering the

frequency. In the

product, this H-bond is

broken, causing a

"blue shift" (higher

wavenumber).

O-H Stretch
3000 – 3500 cm⁻¹

(Broad)
Absent

Disappearance of this

band confirms full

alkylation of the

phenol.

C-O-C (Ether) ~1260 cm⁻¹ (Ar-O-H)
1180 – 1250 cm⁻¹

(Multiple bands)

Appearance of

aliphatic ether (C-O-

C) asymmetric

stretching vibrations.

Detailed Technical Analysis
The "Blue Shift" Phenomenon
In the starting material (2-hydroxy-5-methylacetophenone), the carbonyl oxygen acts as a

hydrogen bond acceptor for the ortho-hydroxyl group. This interaction weakens the $ C=O $
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bond character, lengthening the bond and reducing its vibrational force constant, which

manifests as a lower frequency absorption (~1640 cm⁻¹) [1, 2].[1]

Upon alkylation to form ethyl 2-(2-acetyl-4-methylphenoxy)acetate, this hydrogen bond is

obliterated. The acetyl carbonyl returns to a more "native" acetophenone frequency. While the

ortho-alkoxy group provides some electron donation (resonance), it is sterically bulkier than a

proton, potentially twisting the carbonyl slightly out of plane, which further limits conjugation

and maintains the frequency near 1675 cm⁻¹ [3].

The Ester Doublet
In high-resolution FTIR (or neat liquid films), the ester band at ~1750 cm⁻¹ may appear as a

split peak or have a shoulder. This is often due to Fermi resonance (interaction between the

fundamental C=O stretch and the overtone of a lower-frequency bending mode) or rotational

conformers of the ester linkage. For quality control (QC) purposes, the integration of the entire

band envelope is recommended.

Experimental Protocol for Validation
To ensure reproducibility and "Trustworthiness" (as per E-E-A-T), follow this self-validating

protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)
Rationale: ATR is preferred over KBr pellets for this oily/low-melting solid intermediate to avoid

moisture interference in the OH region.

Instrument Setup:

Crystal: Diamond or ZnSe (Diamond preferred for durability).

Resolution: 4 cm⁻¹.

Scans: 32 (minimum) to 64.

Range: 4000 – 600 cm⁻¹.

Sample Preparation:
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Ensure the product is dried (free of ethyl acetate solvent). Residual solvent will show a

competing ester band at ~1740 cm⁻¹, confounding the analysis.

Validation Step: Run a background scan of pure ethyl acetate solvent if used in workup.

Data Processing:

Apply baseline correction.[2]

Normalize the spectrum to the aromatic C=C stretch at ~1600 cm⁻¹ (internal standard) if

comparing batch-to-batch intensity.

Graphviz: QC Decision Tree

Acquire FTIR Spectrum

Is Broad Band present
at 3200-3500 cm⁻¹?

Is Sharp Band present
at 1735-1760 cm⁻¹?

No

FAIL: Unreacted Precursor

Yes

Check Ketone Position

Yes

FAIL: Alkylation Failed

No

Band at ~1640 cm⁻¹

PASS: Valid Product

Band at ~1675 cm⁻¹
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Figure 2: Quality Control decision tree for validating product purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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